An In-depth Technical Guide to the Chemical Properties of meso-2,3-Dibromosuccinic Acid
An In-depth Technical Guide to the Chemical Properties of meso-2,3-Dibromosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Meso-2,3-dibromosuccinic acid is a dibrominated derivative of succinic acid that serves as a pivotal intermediate and chiral building block in modern organic synthesis.[1] Its unique stereochemistry, characterized by the presence of two chiral centers yet overall achirality due to a plane of symmetry, dictates its reactivity and utility. This guide provides a comprehensive exploration of the core chemical properties of meso-2,3-dibromosuccinic acid, including its stereospecific synthesis, detailed physical and spectroscopic characteristics, key chemical reactions, and applications. The content is structured to deliver not just data, but also the causal logic behind experimental methodologies, empowering researchers to leverage this versatile compound effectively in their work.
Introduction: The Significance of a Meso Compound
Meso-2,3-dibromosuccinic acid, with the chemical formula C₄H₄Br₂O₄, is a distinct stereoisomer of 2,3-dibromosuccinic acid.[2] Unlike its chiral counterparts (the d- and l-enantiomers), the meso form is optically inactive. This property arises from an internal plane of symmetry that makes the molecule superimposable on its mirror image, despite containing two identical chiral carbon atoms.[3][4]
This unique structural feature makes it an invaluable tool in stereocontrolled synthesis. It is widely utilized as a precursor for pharmaceuticals, agrochemicals, and specialty polymers.[1][5] Its applications extend to the study of biochemical pathways and enzymatic activities.[1] The two bromine substituents significantly enhance its reactivity, making it a versatile substrate for a variety of chemical transformations.[1]
Synthesis and Stereochemistry
The Stereospecific Synthesis from Fumaric Acid
The primary and most reliable method for synthesizing meso-2,3-dibromosuccinic acid is through the electrophilic addition of bromine (Br₂) across the double bond of fumaric acid (a trans-alkene).[6][7]
Causality of Stereospecificity: This reaction proceeds through a classic anti-addition mechanism. The bromine molecule adds to the opposite faces of the planar double bond, forming a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the side opposite to this intermediate, resulting exclusively in the formation of the meso diastereomer.[6] The synthesis from maleic acid (a cis-alkene), in contrast, yields the racemic mixture of the optically active d- and l-forms.[7][8]
Caption: Reaction mechanism for the synthesis of the meso product.
Experimental Protocol: Synthesis of meso-2,3-Dibromosuccinic Acid
This protocol is adapted from established and validated literature procedures.[6][9][10]
Materials:
-
Fumaric Acid (1.7 moles, 200 g)
-
Bromine (1.7 moles, 276 g or 94.3 cc)
-
Deionized Water (400 g)
-
2 N Hydrochloric Acid (for recrystallization)
-
Ice
Equipment:
-
2-L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser (e.g., Friedrichs type)
-
Heating mantle or Bunsen burner
-
Büchner funnel and suction flask
-
Desiccator
Procedure:
-
Setup: In a fume hood, equip the 2-L flask with the mechanical stirrer, dropping funnel, and reflux condenser.
-
Initial Slurry: Add 200 g of fumaric acid and 400 g of water to the flask. Mix thoroughly to create a thick, viscous slurry.[10]
-
Heating: Begin vigorous stirring and heat the mixture to boiling.[9][10]
-
Bromine Addition: Cautiously add 276 g of bromine via the dropping funnel. The addition rate should be controlled so that the brown color of the bromine dissipates before the next drop is added, indicating its consumption in the reaction. This step typically takes about one hour.[6][9][10]
-
Precipitation: As the reaction proceeds, meso-2,3-dibromosuccinic acid will precipitate as fine, colorless crystals.[10] Ensure a slight excess of bromine remains at the end, indicated by a persistent reddish-brown color in the solution.
-
Cooling and Isolation: Cool the reaction mixture in an ice bath to approximately 10°C to maximize crystallization.[6][9]
-
Filtration: Collect the crude product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove residual hydrobromic acid and unreacted bromine.[6][10]
-
Purification (Recrystallization): Dissolve the crude product in a minimal volume of hot 2 N HCl. Crucially, avoid using boiling water for recrystallization, as it can promote the elimination of HBr. [6][9] Allow the solution to cool slowly, then place it in an ice bath.
-
Final Product: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator to a constant weight. The expected yield is between 63-84%.[6][10]
Caption: Experimental workflow for the synthesis of meso-2,3-dibromosuccinic acid.
Physical and Spectroscopic Properties
Physical Characteristics
The physical properties of meso-2,3-dibromosuccinic acid are well-documented and essential for its handling and application. It typically appears as a white to pale cream crystalline powder.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄Br₂O₄ | [1][2][11] |
| Molecular Weight | 275.88 g/mol | [1][2][11] |
| Appearance | White to pale cream crystalline powder | [1][2][6] |
| Melting Point | 258-290 °C (sublimes, with decomposition) | [1][2] |
| Density | ~2.486 g/cm³ | [2] |
| Water Solubility | 20 g/L at 17 °C | [12][13] |
| Other Solubilities | Soluble in alcohol and ether; slightly soluble in chloroform | [2][13][14] |
| pKa₁ | 1.4 | [15] |
| pKa₂ | 3.4 | [15] |
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation of the meso isomer.
Nuclear Magnetic Resonance (NMR): The key diagnostic feature in the ¹H NMR spectrum is a single peak for the two methine protons (CHBr).[16] This is a direct consequence of the molecule's internal symmetry plane, which renders these protons chemically and magnetically equivalent.
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the carboxylic acid functional groups.
Mass Spectrometry (MS): Electron ionization mass spectrometry reveals the molecular weight and a characteristic fragmentation pattern.
| Technique | Assignment | Characteristic Signal(s) | Source(s) |
| ¹H NMR (in DMSO-d₆) | CHBr protons | ~4.52 ppm (singlet, 2H) | [16] |
| COOH protons | ~13.75 ppm (broad singlet, 2H) | [16] | |
| ¹³C NMR (in DMSO-d₆) | Carboxyl Carbon (COOH) | ~170.2 ppm | [16] |
| Brominated Carbon (C-Br) | ~62.8 ppm | [16] | |
| IR (KBr pellet) | O-H stretch (Carboxylic Acid) | 3200–2500 cm⁻¹ (broad) | [16] |
| C=O stretch (Carboxylic Acid) | ~1715 cm⁻¹ (strong) | [16] | |
| C-O stretch / O-H bend | ~1270 cm⁻¹ (strong) | [16] |
Chemical Reactivity and Applications
The reactivity of meso-2,3-dibromosuccinic acid is dominated by the two bromine atoms, which are excellent leaving groups, and the two carboxylic acid functionalities.
Key Reactions
-
Dehalogenation: This reaction involves the removal of both bromine atoms. When meso-2,3-dibromosuccinic acid is treated with a reducing agent like zinc dust, it undergoes an anti-elimination reaction. While the analogous reaction with meso-2,3-dibromobutane yields trans-2-butene, the presence of the carboxylic acid groups influences the outcome. The elimination typically leads to the formation of maleic acid (the cis-isomer), though reaction conditions can be complex.[17]
-
Dehydrobromination: The elimination of hydrogen bromide (HBr) can also occur, particularly under basic conditions or upon excessive heating.[9] This reaction is less facile for the meso isomer compared to the racemic form and can lead to the formation of 2-bromofumaric acid or 2-bromomaleic acid.[9][18]
Core Applications
The unique structure and reactivity of meso-2,3-dibromosuccinic acid make it a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a crucial starting material for various pharmaceutical agents. A notable example is its use as a precursor in the synthesis of 2,3-dimercaptosuccinic acid (DMSA), a chelating agent used in medicine.[2]
-
Chiral Building Block: Despite being achiral itself, it is a powerful tool in asymmetric synthesis. Its well-defined stereochemistry allows for the creation of complex molecules with specific, predictable stereoisomeric forms, which is critical in drug development.[1]
-
Materials Science: Researchers are exploring its use in creating specialty polymers and functional materials, where its structure could impart properties like flame retardancy or enhanced thermal stability.[1][5]
-
Biochemical Research: It is employed in studies to investigate metabolic processes and enzyme activities, helping to elucidate biological mechanisms.[1]
Safety, Handling, and Storage
Hazard Profile: Meso-2,3-dibromosuccinic acid is classified as a corrosive solid that can cause skin irritation and serious eye irritation.[2][11] Inhalation of dust should be avoided, and ingestion may be harmful.[11]
Handling:
-
Always handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Minimize dust generation during handling.[19]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[14][19]
-
Keep away from incompatible substances such as strong bases and oxidizing agents.[14][19]
Decomposition:
-
Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[11][19]
Conclusion
Meso-2,3-dibromosuccinic acid is more than a simple chemical intermediate; it is a testament to the importance of stereochemistry in dictating chemical function. Its stereospecific synthesis is a classic example of an anti-addition reaction, providing a robust and reliable method for its production. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for any researcher aiming to exploit its potential. From its foundational role in building complex pharmaceutical molecules to its emerging applications in materials science, meso-2,3-dibromosuccinic acid remains a compound of significant interest and utility for the scientific community.
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